molecular formula C10H12N2O B13870788 6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one

6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B13870788
M. Wt: 176.21 g/mol
InChI Key: CJSTYDXHHITHAM-UHFFFAOYSA-N
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Description

6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a methyl group at the 3rd position, and a dihydroquinolinone core. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-alkynylanilines with ketones in the presence of p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux . Another approach utilizes the reduction of 3-azido-2,4-quinolindione with either zinc/acetic acid or triphenylphosphine . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc/acetic acid, and nucleophiles for substitution reactions.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound exhibits biological activities, making it a candidate for drug development.

    Medicine: Quinolinone derivatives have shown promise in treating diseases such as cancer and bacterial infections.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, quinolinone derivatives have been shown to inhibit extracellular signal-regulated kinases (ERK1/2), which play a role in cell proliferation and survival . This inhibition can lead to antineoplastic activity, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-amino-3-methyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-3,5-6H,4,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSTYDXHHITHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)N)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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